molecular formula C9H13Cl B14418373 5-Chlorobicyclo[3.3.1]non-2-ene CAS No. 86508-23-8

5-Chlorobicyclo[3.3.1]non-2-ene

Cat. No.: B14418373
CAS No.: 86508-23-8
M. Wt: 156.65 g/mol
InChI Key: LNHYAOGAHRGCHC-UHFFFAOYSA-N
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Description

5-Chlorobicyclo[3.3.1]non-2-ene is a chemical compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by a bicyclic structure with a chlorine atom attached to one of the carbon atoms in the ring system. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobicyclo[3.3.1]non-2-ene typically involves the chlorination of bicyclo[3.3.1]non-2-ene. One common method is the addition of chlorine gas to bicyclo[3.3.1]non-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobicyclo[3.3.1]non-2-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[3.3.1]nonane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted bicyclo[3.3.1]non-2-enes.

    Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

    Reduction Reactions: Products include reduced bicyclo[3.3.1]nonane derivatives.

Scientific Research Applications

5-Chlorobicyclo[3.3.1]non-2-ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chlorobicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: The parent compound without the chlorine atom.

    5-Bromobicyclo[3.3.1]non-2-ene: A similar compound with a bromine atom instead of chlorine.

    5-Iodobicyclo[3.3.1]non-2-ene: A similar compound with an iodine atom instead of chlorine.

Uniqueness

5-Chlorobicyclo[3.3.1]non-2-ene is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and potential biological activities. The chlorine atom can influence the compound’s electronic properties, making it distinct from its bromine and iodine analogs.

Properties

CAS No.

86508-23-8

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

IUPAC Name

5-chlorobicyclo[3.3.1]non-2-ene

InChI

InChI=1S/C9H13Cl/c10-9-5-1-3-8(7-9)4-2-6-9/h1,3,8H,2,4-7H2

InChI Key

LNHYAOGAHRGCHC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(CC=C2)Cl

Origin of Product

United States

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